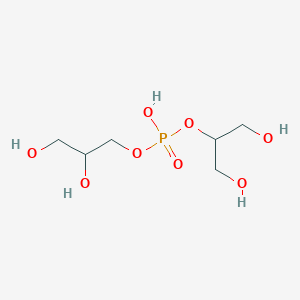
Glycerol 2-phosphoglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerol 2-phosphoglycerol (G2P) is a chemical compound that plays a vital role in various biological processes. It is an intermediate in the glycolysis pathway and is involved in the synthesis of phospholipids, which are essential components of cell membranes. G2P is also involved in the regulation of energy metabolism and has been found to have potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of Glycerol 2-phosphoglycerol is not fully understood, but it is thought to act through various pathways in the body. Glycerol 2-phosphoglycerol has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. Glycerol 2-phosphoglycerol has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Glycerol 2-phosphoglycerol has been found to have various biochemical and physiological effects in the body. It has been shown to increase glucose uptake and utilization in cells, which can lead to increased energy production. Glycerol 2-phosphoglycerol has also been found to increase the production of ATP, which is the primary energy source for cells. Additionally, Glycerol 2-phosphoglycerol has been shown to increase the production of phospholipids, which are essential components of cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
Glycerol 2-phosphoglycerol has several advantages for use in lab experiments. It is readily available and can be synthesized easily through the glycolysis pathway. Glycerol 2-phosphoglycerol is also relatively stable and can be stored for extended periods without degradation. However, Glycerol 2-phosphoglycerol has some limitations for use in lab experiments. It can be difficult to isolate and purify, and its properties can vary depending on the source and method of synthesis.
Zukünftige Richtungen
There are several future directions for research on Glycerol 2-phosphoglycerol. One area of interest is its potential as a therapeutic agent for various diseases, including diabetes, cancer, and neurodegenerative disorders. Glycerol 2-phosphoglycerol has also been studied for its potential as a biomarker for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, Glycerol 2-phosphoglycerol has been studied for its potential as a dietary supplement, as it has been shown to improve energy metabolism and protect against oxidative stress in cells. Further research is needed to fully understand the potential applications of Glycerol 2-phosphoglycerol in these areas.
Synthesemethoden
Glycerol 2-phosphoglycerol can be synthesized through the glycolysis pathway, specifically through the conversion of dihydroxyacetone phosphate (DHAP) to Glycerol 2-phosphoglycerol by the enzyme glycerol-3-phosphate dehydrogenase. DHAP is a key intermediate in the glycolysis pathway and is produced from glucose through a series of enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
Glycerol 2-phosphoglycerol has been studied extensively for its potential applications in scientific research. It has been found to have antioxidant properties and has been shown to protect against oxidative stress in cells. Glycerol 2-phosphoglycerol has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in cells.
Eigenschaften
CAS-Nummer |
145094-05-9 |
|---|---|
Produktname |
Glycerol 2-phosphoglycerol |
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl 2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-1-5(10)4-13-15(11,12)14-6(2-8)3-9/h5-10H,1-4H2,(H,11,12) |
InChI-Schlüssel |
XGZWQQYEKWDDAQ-UHFFFAOYSA-N |
SMILES |
C(C(CO)OP(=O)(O)OCC(CO)O)O |
Kanonische SMILES |
C(C(CO)OP(=O)(O)OCC(CO)O)O |
Synonyme |
glycerol 2-phosphoglycerol glycerol 2-phosphorylglycerol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



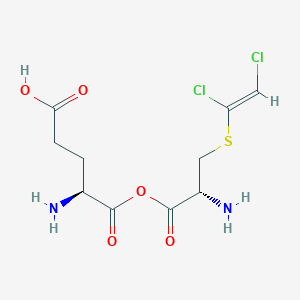
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
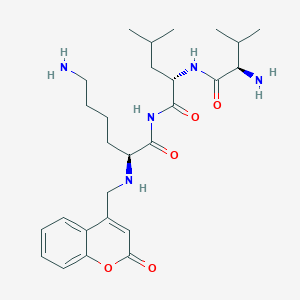
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
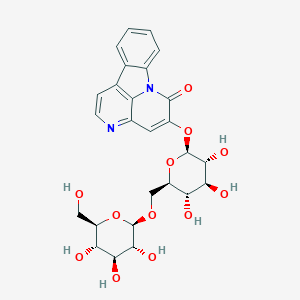
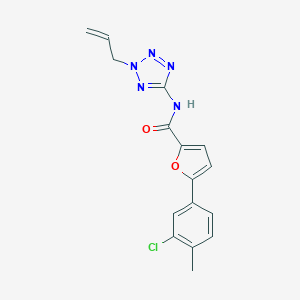
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
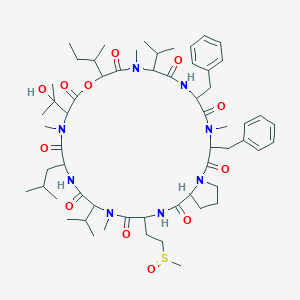

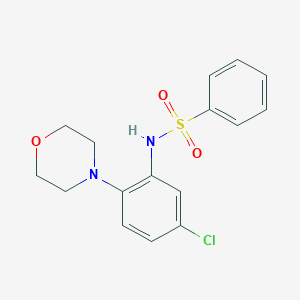
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)